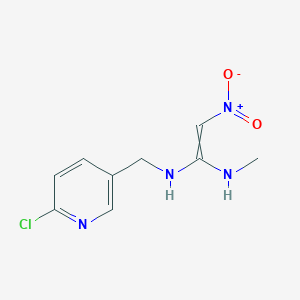

1-(2-cyanophenyl)-N,N-diethylmethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

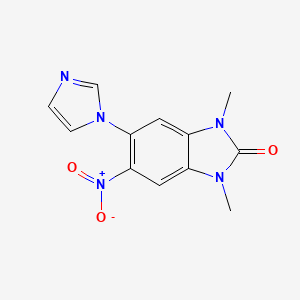

1-(2-cyanophenyl)-N,N-diethylmethanesulfonamide, also known as CP-376395, is a potent and selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a neuropeptide receptor that is involved in the regulation of sleep and wakefulness, appetite, and energy metabolism. CP-376395 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Skeletons

Scientific Field

Application Summary

This compound is used in the synthesis of heterocyclic skeletons. The reaction of N-(2-cyanophenyl)benzimidoyl chloride with reagents containing a thioamide moiety, such as thioacetamide, benzylthiourea, symmetrical dialkyl- and diarylthioureas, gives different cyclic products: 3,1-benzothiazine, 1,3,5-benzotriazocine, and quinazoline .

Methods of Application

The precursor N-(2-cyanophenyl)benzimidoyl chloride was used to synthesize 3,3-di-R-1-(2-phenyl-3,4-dihydroquinazolin-4-yliden)thioureas and 3-R-1-(2-phenylquinazolin-4-yl)-thioureas .

Results or Outcomes

The reaction pathways of prepared compounds are discussed in the research .

One-Pot Syntheses of Fused Quinazolines

Application Summary

This compound is used in one-pot syntheses of fused quinazolines .

Methods of Application

The starting compound can act as a trifunctional electrophilic reagent. It can be attacked by two nucleophilic reagents on the carbon atom of the chloromethanimidoyl chloride .

Results or Outcomes

The goal was to prepare 1,3-oxazolo- and 1,3-oxazino[2,3-b]quinazoline syntheses by a one–pot reaction of N-(2-cyanophenyl)chloromethanimidoyl chloride with the aforementioned N,O-bifunctional nucleophiles .

Synthesis of 1-(2-Cyanophenyl)piperazine

Application Summary

1-(2-Cyanophenyl)piperazine is a compound that can be synthesized from related compounds. It has potential applications in various chemical reactions due to its structure .

Methods of Application

The specific synthesis methods for 1-(2-Cyanophenyl)piperazine are not detailed in the source. However, it typically involves reactions with primary amines .

Results or Outcomes

The product, 1-(2-Cyanophenyl)piperazine, is confirmed by FTIR, 1H-NMR, 13C-NMR, and mass spectroscopy .

One-Pot Syntheses of Fused Quinazolines

Application Summary

N-(2-cyanophenyl)chloromethanimidoyl chloride is used in one-pot syntheses of fused quinazolines .

Propiedades

IUPAC Name |

1-(2-cyanophenyl)-N,N-diethylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S/c1-3-14(4-2)17(15,16)10-12-8-6-5-7-11(12)9-13/h5-8H,3-4,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYLXDZARJRVQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)CC1=CC=CC=C1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-cyanophenyl)-N,N-diethylmethanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-(2-Fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetonitrile](/img/structure/B2864082.png)

![2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2864083.png)

![3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2864084.png)

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)

![5-(4-chlorobenzyl)-N-(2-methoxyethyl)-7-methyl-4-oxo-4,5-dihydro[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxamide](/img/structure/B2864092.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(methylthio)nicotinamide](/img/structure/B2864099.png)

![6-((1-(Benzo[d]thiazole-6-carbonyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2864101.png)